Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine
Description
Symmetric dimethylarginine (SDMA; NG,NG'-dimethyl-L-arginine) is a post-translationally modified amino acid derived from the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs) . Upon proteolysis, SDMA is released into circulation alongside asymmetric dimethylarginine (ADMA; NG,NG-dimethyl-L-arginine) and NG-monomethyl-L-arginine (L-NMMA). Unlike ADMA and L-NMMA, SDMA lacks inhibitory activity against nitric oxide synthase (NOS) due to its symmetrical dimethylation pattern, which prevents binding to the enzyme’s active site . SDMA is primarily renally excreted, making it a sensitive biomarker for renal function .
Properties
IUPAC Name |
2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Symmetric dimethylarginine can be synthesized through the methylation of L-arginine using methyltransferase enzymes. The process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine . The reaction conditions typically require a buffered aqueous solution and a temperature range of 25-37°C.
Industrial Production Methods
In industrial settings, symmetric dimethylarginine is often produced using recombinant DNA technology to express the necessary methyltransferase enzymes in bacterial or yeast systems. The enzymes are then harvested and used to catalyze the methylation of L-arginine in large-scale bioreactors .
Chemical Reactions Analysis
Nitric Oxide Synthase (NOS) Inhibition
SDMA acts as a competitive inhibitor of nitric oxide synthase (NOS), reducing nitric oxide (NO) production by binding to the enzyme's catalytic site. Unlike asymmetric dimethylarginine (ADMA), SDMA does not directly inhibit NOS but competes with L-arginine for cellular uptake transporters .
| Parameter | SDMA | ADMA | L-NAME |
|---|---|---|---|
| Inhibition Type | Indirect (transport) | Direct (catalytic) | Direct (catalytic) |
| Ki (μM) | ~100 | ~1.5 | ~0.2 |
| Selectivity | Low | High | Very high |
| Data synthesized from . |
Oxidative Stress and Inflammatory Signaling
SDMA induces reactive oxygen species (ROS) in monocytes, activating NF-κB and upregulating proinflammatory cytokines (e.g., TNF-α, IL-6) . This effect is mitigated by antioxidants like N-acetylcysteine (NAC), implicating ROS-dependent pathways.
Analytical Detection Methods
SDMA is quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Key parameters include:
| Compound | Retention Time (min) | Mass Transition (m/z) | Collision Energy (eV) |
|---|---|---|---|
| SDMA | 3.9 | 259 → 228 | 15 |
| ADMA | 3.7 | 259 → 214 | 15 |
| Adapted from . |
Structural and Functional Comparisons
SDMA’s chemical structure (C₈H₁₈N₄O₂) features two methyl groups at the ω-guanidino nitrogen positions, distinguishing it from ADMA (methylated at ω- and ω’-positions asymmetrically) . This symmetry influences its interactions with transporters and enzymes.
Key Structural Features :
Clinical and Pharmacological Relevance
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Renal Disease : SDMA accumulates in chronic kidney disease (CKD), correlating with inflammation and cardiovascular risk .
-
Atrial Fibrillation : Elevated SDMA levels are linked to arrhythmogenesis, potentially due to altered protein methylation in cardiomyocytes .
This synthesis integrates biochemical, analytical, and clinical data to elucidate SDMA’s reactivity and functional roles, emphasizing its dual impact as a metabolic byproduct and signaling modulator.
Scientific Research Applications
Symmetric dimethylarginine (SDMA), also known as NG,NG'-Dimethyl-L-arginine, is a methylated arginine derivative with diverse applications, particularly as a biomarker in assessing kidney function and understanding cardiovascular health . It is formed by protein arginine methyltransferase 5 (PRMT5), which catalyzes the formation of SDMA and omega-NG-monomethyl arginine (MMA) .
SDMA as a Biomarker of Kidney Function
SDMA has emerged as a valuable biomarker for evaluating kidney function due to its correlation with the glomerular filtration rate (GFR) .
Advantages of SDMA:
- Specificity for Kidney Function SDMA is specific to kidney function and increases earlier than other biomarkers .
- Not Affected by Non-Renal Factors SDMA is not influenced by non-renal factors that typically affect creatinine levels .
- Correlation with GFR SDMA consistently correlates with GFR across multiple species, including rats, dogs, and humans . Studies indicate that systemic SDMA concentrations correlate highly with inulin clearance (R = 0.85) and various clearance estimates combined (R = 0.77) .
Clinical Applications:
- Early Detection of Declining Renal Function SDMA demonstrates enhanced sensitivity for detecting declining renal function compared to other serum biomarkers .
- Assessment of Renal Function Accurate assessment of renal function is essential in clinical medicine because the dosing of most drugs must be adapted in renal insufficiency .
- Cardiovascular Risk Even modest impairment of renal function has been recognized as a cardiovascular risk factor .
SDMA and Cardiovascular Health
Elevated concentrations of circulating SDMA are linked to mortality and cardiovascular disease (CVD) events . SDMA is structurally related to L-Arginine and may interfere with L-Arginine-related signaling . While asymmetric dimethylarginine (ADMA) is an established competitive inhibitor of nitric oxide synthase, SDMA has little to no effect on nitric oxide synthesis .
PRMT5 Inhibitors and Cancer Therapy
Mechanism of Action
Symmetric dimethylarginine exerts its effects primarily by inhibiting nitric oxide synthesis. It competes with L-arginine for binding to nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various physiological processes, including vascular tone regulation and immune response .
Comparison with Similar Compounds
Structural Differences
| Compound | Methylation Pattern | Molecular Formula | Molecular Weight |
|---|---|---|---|
| SDMA | Symmetric (NG,NG'-dimethyl) | C₈H₁₈N₄O₂ | 202.25 g/mol |
| ADMA | Asymmetric (NG,NG-dimethyl) | C₈H₁₈N₄O₂ | 202.25 g/mol |
| L-NMMA | Monomethyl (NG-methyl) | C₇H₁₆N₄O₂ | 188.22 g/mol |
Key Insight: The methylation pattern dictates biological activity.
Biochemical Roles and Metabolic Pathways
| Compound | NOS Inhibition | Metabolism | Excretion |
|---|---|---|---|
| SDMA | No | Not metabolized; renal excretion | Renal (60-70%) |
| ADMA | Yes | Degraded by DDAH to citrulline | Renal (30-40%) |
| L-NMMA | Yes | Partially metabolized by DDAH | Renal (minor) |
- SDMA : Accumulates in renal dysfunction, serving as a biomarker for glomerular filtration rate (GFR) .
- ADMA : Elevated in cardiovascular diseases due to reduced DDAH activity and endothelial dysfunction .
- L-NMMA : Less studied but implicated in acute inflammation and sepsis .
Analytical Methods for Quantification
Comparison of Techniques
| Method | Sensitivity (nM) | Precision (CV%) | Sample Volume | Key References |
|---|---|---|---|---|
| HPLC | 50–100 | 5–10% | 50–100 µL | |
| LC-MS/MS | 1–10 | 2–5% | 10–25 µL | |
| ELISA | 100–200 | 10–15% | 50 µL | |
| Capillary CE | 20–50 | 5–8% | 5–10 µL |
Insights :
- LC-MS/MS is the gold standard for sensitivity and precision, ideal for large-scale clinical studies .
- ELISA offers rapid analysis but suffers from cross-reactivity issues, particularly between ADMA and SDMA .
Clinical Relevance and Pathological Concentrations
Biological Activity
Symmetric dimethylarginine (SDMA), a methylated derivative of the amino acid arginine, has gained attention in recent years due to its role in various biological processes, particularly in relation to inflammation, cardiovascular health, and kidney function. Unlike its counterpart asymmetric dimethylarginine (ADMA), which is known to inhibit nitric oxide synthase (NOS), SDMA is often considered inert; however, emerging research suggests it may have significant biological activity that warrants further exploration.
Proinflammatory Effects
Recent studies indicate that SDMA acts as a proinflammatory agent, particularly in the context of chronic kidney disease (CKD). It has been shown to enhance the production of reactive oxygen species (ROS) in monocytes, thereby activating inflammatory pathways. Specifically, SDMA stimulates the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) through the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
In Vitro Findings:
- Cytokine Expression: In a controlled study, SDMA was found to increase TNF-α expression at concentrations starting from 3.05 μM and IL-6 from 6.10 μM after a 4-hour incubation .
- NF-κB Activation: SDMA significantly elevated NF-κB activation in monocytic cells compared to ADMA, suggesting a distinct mechanism by which SDMA influences inflammatory responses .
| Treatment | TNF-α Expression (ng/mg nuclear protein) | IL-6 Expression (ng/mg nuclear protein) |
|---|---|---|
| Control | 407.8 ± 232.2 | 438.4 ± 236.7 |
| SDMA | 568.8 ± 358.7 | Not measured |
| NAC | 290.6 ± 177.2 | 302.4 ± 174.4 |
Cardiovascular Implications
SDMA has been implicated in cardiovascular diseases due to its association with endothelial dysfunction and increased cardiovascular risk factors. Elevated levels of SDMA correlate with conditions such as hypertension and atherosclerosis . Unlike ADMA, which inhibits NOS and reduces nitric oxide availability, SDMA does not directly inhibit NOS but may contribute to vascular damage through other mechanisms.
Case Studies
- Chronic Kidney Disease: A cross-sectional study demonstrated that higher serum levels of SDMA were associated with increased markers of inflammation and worse renal function in CKD patients .
- Cerebrovascular Disease: Research indicates that SDMA functions as both a marker and mediator in cerebrovascular diseases, highlighting its potential role in vascular pathology .
Renal Function
SDMA is increasingly recognized as an important biomarker for renal function. It is produced by all cells during metabolism and is primarily eliminated by the kidneys. Elevated levels of SDMA are often observed in individuals with impaired renal function, making it a useful diagnostic tool for assessing kidney health .
Summary of Findings
The biological activity of symmetric dimethylarginine extends beyond its previously perceived inert status. Current research highlights its role as a proinflammatory agent with implications for cardiovascular health and renal function. The following key points summarize the findings:
- Proinflammatory Role: SDMA enhances ROS production and cytokine expression in monocytes.
- Cardiovascular Risk: Elevated SDMA levels are linked to increased cardiovascular risks, particularly in CKD.
- Renal Biomarker: It serves as an important marker for assessing renal function.
Q & A
Q. What are the standard methodologies for quantifying SDMA in biological samples, and how do they ensure specificity?
SDMA quantification typically employs high-performance liquid chromatography (HPLC) coupled with fluorescent derivatization. For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is used to enhance detection sensitivity, achieving limits of detection (LOD) as low as 0.1 µM . To ensure specificity, pre-analytical steps such as solid-phase extraction (SPE) or protein precipitation are critical to remove interfering substances like asymmetric dimethylarginine (ADMA) or L-arginine. Validation via mass spectrometry (LC-MS/MS) is recommended for confirmatory studies .
Q. How does SDMA mechanistically inhibit nitric oxide synthase (NOS) activity in endothelial cells?
SDMA competes with L-arginine for cellular uptake via cationic amino acid transporters (CATs), thereby limiting substrate availability for NOS. This inhibition is dose-dependent and reversible upon co-incubation with excess L-arginine, but not D-arginine, highlighting stereospecificity. SDMA does not directly bind NOS but reduces NO production by 40–60% at physiological concentrations (1–5 µM) in vitro . Concurrent increases in reactive oxygen species (ROS) further impair endothelial function, as observed in studies using human umbilical vein endothelial cells (HUVECs) .
Q. What are the primary biological sources of SDMA, and how is it metabolized?
SDMA is generated via post-translational methylation of arginine residues by protein arginine methyltransferase 5 (PRMT5) . It is released into circulation during protein turnover and excreted renally due to its lack of metabolism by dimethylarginine dimethylaminohydrolase (DDAH), unlike ADMA. Renal clearance accounts for >90% of SDMA elimination, making it a sensitive biomarker for impaired glomerular filtration rate (GFR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in SDMA’s association with cardiovascular risk across clinical cohorts?
Discrepancies often arise from confounding variables such as renal function, inflammation, and comorbidities. For example, in rheumatoid arthritis (RA) patients, SDMA correlates with endothelial dysfunction independent of traditional cardiovascular risk factors, suggesting inflammation-driven pathways . Advanced statistical approaches, including multivariate regression and machine learning, are essential to isolate SDMA-specific effects. Cohort stratification by renal function (e.g., CKD stages) is also critical .
Q. What experimental models best elucidate SDMA’s role in chronic kidney disease (CKD) progression?
- In vivo models : Unilateral ureteral obstruction (UUO) in rodents mimics CKD-related fibrosis, with SDMA levels rising proportionally to tubular injury .
- In vitro models : Proximal tubular epithelial cells (PTECs) exposed to SDMA (10–50 µM) show upregulated TGF-β1 and collagen IV expression, indicating pro-fibrotic signaling .
- Translational studies : Paired plasma/urine SDMA measurements in CKD cohorts reveal a strong inverse correlation with estimated GFR (r = -0.82, p < 0.001) .
Q. How do genetic or pharmacological modulators of PRMT5 and DDAH influence SDMA dynamics in disease?
- PRMT5 inhibitors (e.g., EPZ015666) reduce SDMA generation in cancer models but require validation in metabolic studies .
- DDAH activators (e.g., resveratrol) selectively lower ADMA without affecting SDMA, underscoring distinct metabolic pathways .
- Knockout models : PRMT5-deficient mice exhibit 70% lower plasma SDMA, confirming its enzymatic origin .
Q. What methodological challenges arise when establishing reference intervals for SDMA in diverse populations?
Key challenges include:
- Assay variability : Immunoassays vs. LC-MS/MS show 15–20% inter-method discrepancy .
- Population heterogeneity : Age, sex, and ethnicity affect SDMA levels. For example, the Framingham Offspring Cohort established a reference range of 0.30–0.70 µM (LC-MS/MS) .
- Standardization : Harmonization efforts, like the ERM-DA455/IFCC reference material, are critical for cross-study comparisons .
Q. How does SDMA interact with other methylarginines (e.g., ADMA, MMA) in modulating systemic nitric oxide bioavailability?
- Synergistic inhibition : Co-administration of SDMA and ADMA in endothelial cells reduces NO production by 75%, exceeding additive effects .
- Competitive transport : SDMA inhibits ADMA uptake via CATs, potentially altering intracellular ADMA/NOS ratios .
- Clinical relevance : In hemodialysis patients, the SDMA/ADMA ratio predicts mortality (HR = 1.8, p = 0.02), highlighting their interplay .
Methodological Recommendations
- For basic studies : Prioritize LC-MS/MS for SDMA quantification to avoid cross-reactivity with ADMA .
- For translational research : Stratify cohorts by renal function and inflammatory markers to contextualize SDMA’s role .
- For mechanistic work : Use CRISPR-edited cell lines (e.g., PRMT5-KO) to dissect SDMA-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
